molecular formula C13H11N B093159 Benzophenone imine CAS No. 1013-88-3

Benzophenone imine

Cat. No.: B093159
CAS No.: 1013-88-3
M. Wt: 181.23 g/mol
InChI Key: SXZIXHOMFPUIRK-UHFFFAOYSA-N
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Description

Benzophenone imine, also known as benzhydrylamine, is an organic compound with the molecular formula C13H13N. It is a derivative of diphenylmethane, where one of the hydrogen atoms on the central carbon is replaced by an amino group. This compound is known for its utility in organic synthesis and as an intermediate in the production of various chemicals .

Mechanism of Action

Target of Action

Benzophenone imine primarily targets the formation of primary amines . It acts as an ammonia equivalent, facilitating the selective formation of protected primary amines . This role is vital, especially in the synthesis of glycine Schiff base .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It readily achieves the selective formation of protected primary amines, even when using an equivalent of imines . This interaction leads to the formation of easily deprotectable imines as the product .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of primary amines . It contributes to the development of various carbon-nitrogen (C–N) bond-forming reactions . For instance, it is used in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction .

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in dmso and ethyl acetate but has low water solubility , which may impact its bioavailability.

Result of Action

The result of this compound’s action is the formation of primary amines . It enables the creation of complex organic structures due to its reactivity towards electrophiles and nucleophiles . In the context of covalent organic frameworks (COFs), it leads to COFs with high crystallinity and high porosity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reaction is air and moisture sensitive . Therefore, it is recommended to perform the reaction in the presence of a nitrogen atmosphere . Also, it’s important to work in a well-ventilated area or use appropriate engineering controls to minimize exposure .

Biochemical Analysis

Biochemical Properties

Benzophenone imine plays a significant role in biochemical reactions, primarily as an ammonia surrogate. It is used for the selective formation of protected primary amines, which are crucial intermediates in the synthesis of various biomolecules . This compound interacts with enzymes such as palladium and nickel catalysts in cross-coupling reactions, facilitating the formation of carbon-nitrogen bonds . These interactions are essential for the synthesis of primary amines, which are vital components in pharmaceuticals and natural products .

Cellular Effects

This compound influences various cellular processes by acting as a precursor for primary amines. These primary amines are involved in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form stable intermediates allows it to participate in biochemical pathways that regulate cell function. This compound’s impact on cellular processes is significant, as it contributes to the synthesis of molecules that are essential for cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an ammonia equivalent in biochemical reactions. The compound undergoes nucleophilic addition reactions, where the amine nitrogen attacks the carbonyl carbon, forming a carbon-nitrogen double bond . This reaction mechanism is crucial for the formation of primary amines, which are essential for various biochemical processes. This compound also participates in enzyme-catalyzed reactions, where it acts as a substrate for palladium and nickel catalysts, facilitating the formation of carbon-nitrogen bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but it can undergo hydrolysis to form benzophenone and ammonia . Long-term studies have shown that this compound maintains its reactivity and effectiveness in biochemical reactions, making it a reliable reagent for laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is well-tolerated and does not exhibit significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings to avoid potential toxicities .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of primary amines. The compound interacts with enzymes such as palladium and nickel catalysts, facilitating the formation of carbon-nitrogen bonds . These reactions are essential for the synthesis of primary amines, which are crucial intermediates in various metabolic pathways . This compound’s role in these pathways underscores its importance in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s aromatic nature and carbon-nitrogen double bond allow it to interact with various cellular components, facilitating its transport and distribution . These interactions are essential for the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for this compound’s activity and function within cells, ensuring its participation in essential biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzophenone imine can be synthesized through several methods. One common approach involves the reaction of benzhydrol with ammonia or primary amines under acidic conditions. Another method includes the reductive amination of benzophenone using ammonia or primary amines in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods

In industrial settings, benzhydrylimine is often produced by the reaction of benzophenone with ammonia in the presence of a catalyst. This method is favored due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Benzophenone imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzhydryl ketone, benzhydrol, and various substituted benzhydrylimine derivatives .

Scientific Research Applications

Benzophenone imine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical intermediates.

    Industry: It is employed in the production of polymers and resins

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzophenone imine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it versatile in organic synthesis .

Properties

IUPAC Name

diphenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZIXHOMFPUIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870832
Record name Benzophenone imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-88-3
Record name Benzophenone imine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013-88-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenone imine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanimine, .alpha.-phenyl
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Record name Benzenemethanimine, α-phenyl
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Record name BENZOPHENONE IMINE
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Synthesis routes and methods I

Procedure details

91.1 Grams of benzophenone and 0.1 g of benzoic acid were charged into a pressure reactor, and an ammonia gas under 8 atmospheres was continuously fed to the reactor through a gas dispersing plate at a feed rate of 2 l/min. at a reaction temperature of 200° C. Reaction was carried out for 2 hours. As a result, benzophenoneimine was obtained in yield of 65%.
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Synthesis routes and methods II

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Synthesis routes and methods III

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In particular, m=n=0, i.e. benzophenone is used for reaction with ammonia to give benzophenone imine.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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